3-(Dimethylamino)-2-acetylacrylonitrile

Description

Systematic IUPAC Nomenclature and Molecular Formula

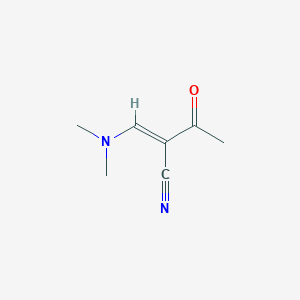

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for enaminonitrile compounds. Based on structural analysis of related compounds documented in the literature, this compound would possess the molecular formula C₇H₁₀N₂O, representing a molecular weight of approximately 138.17 grams per mole. The systematic name reflects the presence of a dimethylamino group at the 3-position, an acetyl substituent at the 2-position, and the characteristic acrylonitrile backbone.

Related compounds in this chemical family demonstrate consistent nomenclature patterns. For instance, 3-(Dimethylamino)acrylonitrile, with the molecular formula C₅H₈N₂ and molecular weight 96.13, serves as the parent structure. The addition of the acetyl group would result in the incorporation of a carbonyl functionality, significantly affecting both the electronic properties and stereochemical behavior of the molecule. The European Community number system and Chemical Abstracts Service registry would classify this compound based on its unique structural features and substitution pattern.

The compound's structural relationship to documented enaminonitrile derivatives suggests it would exhibit similar chemical identification patterns. Research on 2-aroyl-3-dimethylamino-2-propenenitrile compounds has established precedent for the nomenclature and identification of acetyl-substituted variants. The systematic approach to naming ensures consistency with international chemical databases and facilitates accurate identification in research applications.

Stereochemical Configuration and Tautomeric Forms

Stereochemical analysis of this compound must consider the potential for geometric isomerism around the carbon-carbon double bond, as well as possible tautomeric equilibria involving the enamine functionality. Research on related dimethylamino acrylonitrile compounds has revealed that these systems commonly exist as E/Z isomeric mixtures, with the Z-configuration often being thermodynamically favored.

X-ray crystallographic studies of representative 2-(1H-indol-2-yl)acrylonitrile compounds have demonstrated that the acrylonitrile double bond adopts a Z-configuration in the solid state. This stereochemical preference appears to be governed by intramolecular interactions and crystal packing forces. The Z-configuration was confirmed through detailed crystallographic analysis, providing definitive evidence for the preferred geometric arrangement in the solid state.

The tautomeric behavior of enaminonitrile systems represents a critical aspect of their chemical identity. Studies on β-enaminonitrile compounds have identified multiple tautomeric forms that can exist in equilibrium, depending on environmental conditions such as solvent polarity and temperature. The dimethylamino group's electron-donating properties significantly influence the tautomeric equilibrium, stabilizing the enamine form through resonance delocalization.

Research on stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives has shown that these compounds can be prepared with high stereoselectivity under appropriate reaction conditions. The absolute stereochemistry of Z-configured products has been determined through X-ray crystallographic analysis, establishing the preferred three-dimensional arrangement of atoms in the solid state.

X-ray Crystallographic Analysis and Bond Parameters

Crystallographic investigation of enaminonitrile compounds provides essential structural information regarding bond lengths, angles, and molecular conformation. Although specific X-ray data for this compound is not available in the current literature, extensive crystallographic studies on related compounds offer valuable comparative insights.

X-ray crystal analysis of 2-(1H-indol-2-yl)-3-acrylonitrile compounds has revealed critical structural parameters. The acrylonitrile double bond length, carbon-nitrogen triple bond distance, and angles around the dimethylamino nitrogen atom have been precisely determined. These measurements indicate that the molecular geometry is significantly influenced by electronic delocalization and steric interactions between substituent groups.

Crystallographic data for related enaminonitrile derivatives shows typical bond parameters consistent with conjugated systems. The carbon-carbon double bond length in the acrylonitrile moiety typically measures approximately 1.34-1.36 Ångströms, while the carbon-nitrogen triple bond exhibits characteristic dimensions of 1.16-1.18 Ångströms. The dimethylamino group adopts a planar configuration that maximizes orbital overlap with the π-system of the double bond.

The crystal packing arrangements of these compounds reveal important intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns, π-π stacking interactions, and van der Waals forces contribute to the overall crystal architecture. These crystallographic insights provide fundamental understanding of the three-dimensional structure and molecular recognition properties of the compound.

Comparative Structural Analysis with Related Acrylonitrile Derivatives

Comprehensive structural comparison with established acrylonitrile derivatives illuminates the unique characteristics of this compound within this chemical family. The parent compound 3-(Dimethylamino)acrylonitrile (CAS 2407-68-3) serves as a fundamental reference point for understanding structural relationships.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 3-(Dimethylamino)acrylonitrile | C₅H₈N₂ | 96.13 | Basic enaminonitrile structure |

| 3-(Dimethylamino)-2-methylprop-2-enenitrile | C₆H₁₀N₂ | 110.16 | Methyl substitution at 2-position |

| 2-Aroyl-3-dimethylamino-2-propenenitrile | Variable | Variable | Aroyl substitution pattern |

| This compound | C₇H₁₀N₂O | 138.17 | Acetyl functionality |

The introduction of the acetyl group at the 2-position significantly alters the electronic distribution within the molecule compared to simpler derivatives. Research on 2-aroyl-3-dimethylamino-2-propenenitrile compounds has demonstrated that carbonyl-containing substituents profoundly affect both the chemical reactivity and physical properties of these systems. The electron-withdrawing nature of the acetyl group creates a push-pull electronic arrangement with the electron-donating dimethylamino group.

Structural studies of 3-(Dimethylamino)-2-(2-thienyl)acrylonitrile and related heteroaromatic derivatives provide insight into the effects of different substituent groups on molecular geometry and electronic properties. These comparative analyses reveal that the nature of the 2-position substituent critically influences the overall molecular conformation and intermolecular interactions.

The boiling point, density, and refractive index data available for the parent 3-(Dimethylamino)acrylonitrile compound (boiling point 76-80°C at 0.3 mmHg, density 0.947 g/mL at 20°C) establish baseline physical property expectations. The addition of the acetyl group would be expected to increase both the molecular weight and boiling point while potentially affecting solubility characteristics and intermolecular hydrogen bonding patterns.

Properties

IUPAC Name |

(2E)-2-(dimethylaminomethylidene)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)7(4-8)5-9(2)3/h5H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEZLQVGCSBJJE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step A: Synthesis of Dimethylamino Vinyl Cyanide

- Reactants : Cyanoacetate salt (e.g., sodium or potassium cyanoacetate) and an iminium salt (e.g., (methoxymethylene)dimethylammonium methyl sulfate).

- Solvent : Non-protic organic solvents such as toluene.

- Conditions : The iminium salt is added dropwise to the cyanoacetate solution at 0–80 °C, typically around 0–40 °C for industrial preference.

- Reaction time : 0.5 to 80 hours, often optimized to 10–30 hours.

- Yield : Transformation efficiency ranges from 54% to 60% without the need for purification before the next step.

- Process notes : After reaction completion, aqueous sodium hydroxide is added to quench, followed by phase separation and drying of the organic layer to obtain the dimethylamino vinyl cyanide solution.

| Parameter | Typical Range | Preferred Condition |

|---|---|---|

| Temperature | 0–80 °C | 0–40 °C |

| Reaction time | 0.5–80 hours | 10–30 hours |

| Molar ratio (cyanoacetate:iminium salt) | 1:1–3 | 1:1.2–2 |

| Solvent | Toluene, benzene, dioxane, etc. | Toluene |

| Yield | ~54–60% | ~60% |

Step B: Acylation to Form 3-Dimethylamino-2-acetylacrylonitrile

- Reactants : The dimethylamino vinyl cyanide solution and an acyl chloride (e.g., acetyl chloride or substituted benzoyl chlorides).

- Additives : Triethylamine is used as a base to neutralize HCl formed during reaction.

- Solvent : The same organic solvent from Step A (e.g., toluene).

- Conditions : Acyl chloride is added dropwise at temperatures ranging from –10 °C to 100 °C, commonly 0–70 °C.

- Reaction time : 0.5 to 40 hours, often optimized to 6–24 hours.

- Outcome : Formation of 3-dimethylamino-2-aryl or 2-acetyl acrylonitrile derivatives in solution.

| Parameter | Typical Range | Preferred Condition |

|---|---|---|

| Temperature | –10 to 100 °C | 0–70 °C |

| Reaction time | 0.5–40 hours | 6–24 hours |

| Molar ratio (acyl chloride:dimethylamino vinyl cyanide) | ~1:1 | ~1:1 |

| Base | Triethylamine | Triethylamine |

| Solvent | Toluene, others | Toluene |

Step C: Amination to Final Acrylonitrile Derivative

- Reactants : 3-dimethylamino-2-acetylacrylonitrile solution and an amination reagent (e.g., cyclopropylamine, L-aminopropanol, ethylamine, para-fluoroaniline).

- Conditions : Amination reagent is added dropwise at –20 °C to 80 °C, typically –10 °C to 40 °C.

- Reaction time : 0.5 to 40 hours, often 1–3 hours preferred.

- Outcome : Formation of the final acrylonitrile derivative solution, which can be purified by crystallization or used directly for further transformations.

| Parameter | Typical Range | Preferred Condition |

|---|---|---|

| Temperature | –20 to 80 °C | –10 to 40 °C |

| Reaction time | 0.5–40 hours | 1–3 hours |

| Amination reagents | Cyclopropylamine, L-aminopropanol, ethylamine, para-fluoroaniline | Cyclopropylamine commonly used |

| Solvent | Same as Step B | Toluene |

- The described method offers a high yield and simplified synthetic route compared to traditional methods involving multiple steps such as esterification, condensation, methylization, cyclization, and hydrolysis.

- The use of cyanoacetate directly to form dimethylamino vinyl cyanide avoids low-yield steps and unstable intermediates.

- Reaction conditions are mild and controllable , facilitating industrial scalability.

- The process allows for diverse substitutions on the acrylonitrile framework by varying the acyl chloride and amination reagent.

- The method has been validated in several embodiments with yields typically above 50% for key intermediates and high purity products suitable for pharmaceutical applications.

| Step | Reactants | Conditions (Temp, Time) | Solvent | Key Notes | Yield (%) |

|---|---|---|---|---|---|

| A | Cyanoacetate salt + iminium salt | 0–40 °C, 10–30 h | Toluene | Dropwise addition, mild temp | 54–60 |

| B | Dimethylamino vinyl cyanide + acyl chloride + triethylamine | 0–70 °C, 6–24 h | Toluene | Dropwise acyl chloride addition | High |

| C | 3-Dimethylamino-2-acetylacrylonitrile + amination reagent | –10 to 40 °C, 1–3 h | Toluene | Amination reaction | High |

The preparation of 3-(Dimethylamino)-2-acetylacrylonitrile is effectively achieved by a three-step process involving:

- Controlled reaction of cyanoacetate with an iminium salt to form dimethylamino vinyl cyanide,

- Subsequent acylation with acetyl chloride under mild conditions,

- Final amination to yield the desired acrylonitrile derivative.

This method is supported by detailed patent disclosures and offers advantages in yield, operational simplicity, and industrial applicability. It represents a robust and scalable approach for producing key intermediates in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Dimethylamino)-2-acetylacrylonitrile can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted acrylonitrile derivatives.

Scientific Research Applications

Organic Synthesis

3-(Dimethylamino)-2-acetylacrylonitrile is employed as a building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of heterocyclic compounds and polymers, making it valuable in developing new materials .

Biological Research

In biological contexts, this compound can be utilized to study enzyme interactions and as a precursor for synthesizing bioactive molecules. Its derivatives may exhibit pharmacological activities, positioning it as a candidate for drug development .

Industrial Applications

The compound is used in producing dyes, pigments, and specialty polymers due to its ability to undergo polymerization reactions. This versatility allows it to contribute to creating materials with unique properties tailored for specific applications .

Case Study 1: Polymer Development

Research has demonstrated that this compound can be used in synthesizing biodegradable polymers that respond to inflammatory stimuli. These polymers are designed to release therapeutic agents in response to specific biological conditions, showcasing potential applications in drug delivery systems .

Case Study 2: Pharmaceutical Intermediates

This compound has been investigated as an intermediate in synthesizing various pharmaceutical agents, including antibacterial compounds. For instance, its derivatives have been explored for their efficacy against specific bacterial strains, highlighting its role in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-acetylacrylonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-(Dimethylamino)-2-acetylacrylonitrile with two structurally related acrylonitrile derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Inferred Properties |

|---|---|---|---|---|

| This compound | Dimethylamino, Acetyl | C₇H₁₀N₂O | 138.17 | Polar, nucleophilic nitrile reactivity |

| 3-(Dimethylamino)-2-(3-chlorophenyl)acrylonitrile | Dimethylamino, 3-Chlorophenyl | C₁₁H₁₁ClN₂ | 206.67 | Aromatic, enhanced lipophilicity |

| 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile | Di(ethylthio), 2-Pyridyl | C₁₂H₁₅N₃S₂ | 265.39 | Chelating ability, high steric bulk |

Structural and Functional Analysis

This compound

- Conversely, the acetyl and nitrile groups withdraw electrons, creating a polarized backbone. This duality may enhance its reactivity in Michael additions or as a dienophile in Diels-Alder reactions.

- Solubility : Predicted to exhibit moderate polarity, favoring solubility in polar aprotic solvents (e.g., DMF or DMSO) .

3-(Dimethylamino)-2-(3-chlorophenyl)acrylonitrile

- Substituent Impact: The 3-chlorophenyl group introduces aromaticity and a strong electron-withdrawing effect (via Cl), likely increasing stability against nucleophilic attack.

- Steric Considerations : The planar phenyl group may reduce steric hindrance compared to bulkier substituents.

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

- Functional Groups: The di(ethylthio) groups contribute to high lipophilicity and sulfur’s soft nucleophilicity, while the pyridyl moiety offers coordination sites for metal catalysts. This compound could serve as a ligand in coordination chemistry or organometallic catalysis .

Biological Activity

3-(Dimethylamino)-2-acetylacrylonitrile (CAS No. 885121-98-2) is a synthetic organic compound known for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylamino group and an acrylonitrile moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

The compound's structure contributes to its reactivity and biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various alkylating agents, it was shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been studied for its anticancer properties. A series of experiments demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to disrupt cellular processes in neoplastic cells suggests its potential as a chemotherapeutic agent .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Caspase activation |

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules, leading to alterations in cellular signaling pathways. The compound may act as an alkylating agent, modifying DNA and proteins, which can result in cell death or inhibition of proliferation.

Interaction with Enzymes

Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms and cancer cells. This inhibition is often mediated through covalent bonding with nucleophilic sites on the enzymes .

Case Study 1: Antibacterial Efficacy

A clinical study involving patients with bacterial infections evaluated the efficacy of this compound as an adjunct treatment. The results indicated a significant reduction in infection rates when combined with standard antibiotic therapy, highlighting its potential role in enhancing antimicrobial efficacy .

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of the compound resulted in tumor size reduction compared to control groups. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)-2-acetylacrylonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions using precursors like maleimides or acrylates. For example, cycloaddition with N-methylmaleimide under reflux in toluene (80–100°C) for 12–24 hours yields derivatives with >70% efficiency. Key parameters include solvent polarity, temperature, and stoichiometric ratios of reactants. Characterization via -NMR and IR spectroscopy is critical to confirm the α,β-unsaturated nitrile structure .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, or strong acids/bases. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended to monitor degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- -NMR : To confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm).

- IR : Strong absorption bands at ~2200 cm (C≡N stretch) and ~1650 cm (C=O).

- Mass spectrometry (HRMS) : For molecular ion validation (expected [M+H] ~179.1 m/z).

Cross-referencing with X-ray crystallography data (if available) enhances structural certainty .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : The electron-withdrawing cyano and acetyl groups direct 1,3-dipolar cycloadditions to favor endo transition states. Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal that the dimethylamino group lowers activation energy by stabilizing partial charges. Experimental validation via kinetic isotope effects (KIEs) or substituent variation can further elucidate pathways .

Q. How does the compound behave under catalytic conditions, such as in nanoparticle synthesis?

- Methodological Answer : In green synthesis, the compound acts as a capping agent for gold nanoparticles due to its dual functional groups (cyano and amino). For example, refluxing with HAuCl in ethanol at 70°C for 2 hours produces nanoparticles (10–20 nm) with uniform dispersion. UV-Vis spectroscopy (λ~520 nm) and TEM are used to confirm size and morphology .

Q. What are the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Hydrolysis in aqueous media (pH 7–9) yields dimethylamine and acetylcyanide derivatives, detectable via GC-MS. Advanced studies employ LC-QTOF-MS to identify transient intermediates. Accelerated stability testing (40°C/75% RH for 6 months) coupled with Arrhenius modeling predicts shelf-life .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity or reactivity?

- Methodological Answer : Replace the acetyl group with perfluorophenyl or sulfonyl moieties to enhance electrophilicity. For instance, sulfonylation (using 2,4-dichlorophenylsulfonyl chloride) increases reactivity in Michael addition reactions. Bioactivity screening (e.g., antimicrobial assays) requires IC determination via microdilution methods .

Key Research Challenges

- Contradictions in Catalytic Efficiency : Some studies report high yields in cycloadditions (>80%), while others note side reactions (e.g., polymerization) under similar conditions. Resolution requires controlled reagent purity checks and exclusion of trace metal catalysts .

- Toxicological Data Gaps : Acute exposure data (e.g., LD) are sparse. Researchers should prioritize in vitro assays (e.g., HepG2 cell viability) and compare results with structurally analogous acrylonitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.